molecular formula C31H27N3O8 B562098 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine CAS No. 640725-69-5

2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine

Cat. No. B562098
M. Wt: 569.57
InChI Key: IRAMWHWZWCXMKB-RDWHIKKYSA-N
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Patent
US07598373B2

Procedure details

A solution of compound (5) (58 g, 0.1053 mol) in dichloromethane (500 ml) was stirred at 25° C. under argon atmosphere. N-(tert-butoxycarbonyl)-L-valine (29.7 g, 0.1367 mol), 1-[3-(dimethylamino) propyl]-3-ethylcarbodiimide hydrochloride (26.2 g, 0.1367 mol) and 4-(dimethylamino)pyridine (1.3 g, 0.0106 mol) were added and the reaction mixture was stirred at 25° C. and monitored by HPLC (method #2). After 4 hours, HPLC showed 7.9% of starting material. N-(tert-butoxycarbonyl)-L-valine (4.57 g, 0.0210 mol) and 1-[3-(dimethylamino) propyl]-3-ethylcarbodiimide hydrochloride (4.03 g, 0.0210 mol) were added and stirring was continued at 25° C. for an additional period of 2 hours, after which, HPLC detected 0.7% of starting material. Methanol (60 ml) was added to the reaction mixture and solvents were evaporated under reduced pressure (temperature kept below 40° C.) to give compound (6) as thick oil. This material (93% pure by HPLC/AUC) was used as is for the subsequent reaction.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.57 g
Type
reactant
Reaction Step Four
Quantity
4.03 g
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH:8]2[C:12]([O:14]C(=O)C3C=CC=CC=3)([CH3:13])[CH:11]([O:23]C(=O)C3C=CC=CC=3)[CH:10]([CH2:32][O:33]C(=O)C3C=CC=CC=3)[O:9]2)[C:4](=[O:42])[N:3]=1.C(OC(N[C@H](C(O)=O)C(C)C)=O)(C)(C)C.Cl.CN(C)CCCN=C=NCC.CO>ClCCl.CN(C)C1C=CN=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH:8]2[C:12]([OH:14])([CH3:13])[CH:11]([OH:23])[CH:10]([CH2:32][OH:33])[O:9]2)[C:4](=[O:42])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
NC1=NC(N(C=C1)C1OC(C(C1(C)OC(C1=CC=CC=C1)=O)OC(C1=CC=CC=C1)=O)COC(C1=CC=CC=C1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H](C(C)C)C(=O)O
Name
Quantity
26.2 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
1.3 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4.57 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H](C(C)C)C(=O)O
Name
Quantity
4.03 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Five
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 25° C. for an additional period of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were evaporated under reduced pressure (temperature kept below 40° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC(N(C=C1)C1OC(C(C1(C)O)O)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07598373B2

Procedure details

A solution of compound (5) (58 g, 0.1053 mol) in dichloromethane (500 ml) was stirred at 25° C. under argon atmosphere. N-(tert-butoxycarbonyl)-L-valine (29.7 g, 0.1367 mol), 1-[3-(dimethylamino) propyl]-3-ethylcarbodiimide hydrochloride (26.2 g, 0.1367 mol) and 4-(dimethylamino)pyridine (1.3 g, 0.0106 mol) were added and the reaction mixture was stirred at 25° C. and monitored by HPLC (method #2). After 4 hours, HPLC showed 7.9% of starting material. N-(tert-butoxycarbonyl)-L-valine (4.57 g, 0.0210 mol) and 1-[3-(dimethylamino) propyl]-3-ethylcarbodiimide hydrochloride (4.03 g, 0.0210 mol) were added and stirring was continued at 25° C. for an additional period of 2 hours, after which, HPLC detected 0.7% of starting material. Methanol (60 ml) was added to the reaction mixture and solvents were evaporated under reduced pressure (temperature kept below 40° C.) to give compound (6) as thick oil. This material (93% pure by HPLC/AUC) was used as is for the subsequent reaction.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.57 g
Type
reactant
Reaction Step Four
Quantity
4.03 g
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH:8]2[C:12]([O:14]C(=O)C3C=CC=CC=3)([CH3:13])[CH:11]([O:23]C(=O)C3C=CC=CC=3)[CH:10]([CH2:32][O:33]C(=O)C3C=CC=CC=3)[O:9]2)[C:4](=[O:42])[N:3]=1.C(OC(N[C@H](C(O)=O)C(C)C)=O)(C)(C)C.Cl.CN(C)CCCN=C=NCC.CO>ClCCl.CN(C)C1C=CN=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH:8]2[C:12]([OH:14])([CH3:13])[CH:11]([OH:23])[CH:10]([CH2:32][OH:33])[O:9]2)[C:4](=[O:42])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
NC1=NC(N(C=C1)C1OC(C(C1(C)OC(C1=CC=CC=C1)=O)OC(C1=CC=CC=C1)=O)COC(C1=CC=CC=C1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H](C(C)C)C(=O)O
Name
Quantity
26.2 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
1.3 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4.57 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H](C(C)C)C(=O)O
Name
Quantity
4.03 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Five
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 25° C. for an additional period of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were evaporated under reduced pressure (temperature kept below 40° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC(N(C=C1)C1OC(C(C1(C)O)O)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.